Home > Products > Screening Compounds P63213 > 2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide
2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide - 1795494-16-4

2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide

Catalog Number: EVT-3000215
CAS Number: 1795494-16-4
Molecular Formula: C15H15F2NO4S
Molecular Weight: 343.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)benzamide

Compound Description: This compound served as a lead compound in a study exploring serotonin-3 (5-HT3) receptor antagonists []. It exhibited potent 5-HT3 receptor antagonistic activity and led to the development of more potent analogs, including the target compound, 2-((difluoromethyl)sulfonyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide.

Relevance: Though not structurally identical, this compound shares a core benzamide moiety with 2-((difluoromethyl)sulfonyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide. The research highlighted in paper [] focuses on modifying the aromatic nucleus of this compound, suggesting that the benzamide group plays a crucial role in 5-HT3 receptor binding. Therefore, this compound and the target compound likely interact with the 5-HT3 receptor in a similar manner.

N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-Indazole-3-Carboxamide (54)

Compound Description: This compound emerged as a potent 5-HT3 receptor antagonist through structure-activity relationship studies based on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)benzamide []. Notably, it demonstrates superior efficacy compared to the benzamide analog and exhibits equipotency to established 5-HT3 receptor antagonists like ondansetron and granisetron.

4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2-methylbenzo[b]furan-7-carboxamide (7b) hemifumarate

Compound Description: This compound was synthesized and evaluated for its serotonin 5-HT4 agonistic activity [, ]. It showed potent activity, comparable to the drug cisapride.

4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide (8a) hemifumarate

Compound Description: This compound, identified as a potent serotonin 5-HT4 receptor agonist, exhibited greater potency than cisapride and displayed no significant binding affinity for various other receptors, including dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 receptors [, ].

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound, isolated from the stems and fruits of Swinglea glutinosa (Rutaceae), was evaluated for cytotoxicity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), human melanoma (C32) cell lines, and the normal human fetal lung cell line, MRC-5 []. It exhibited moderate nonselective cytotoxic activity.

2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123)

Compound Description: This compound acts as a potent allosteric antagonist for both CXCR1 and CXCR2 receptors [, ]. It effectively inhibits chemokine binding and activation of these receptors, demonstrating insurmountable antagonism. Sch527123 exhibits selectivity for CXCR2 (Kd = 0.049 ± 0.004 nM) over CXCR1 (Kd = 3.9 ± 0.3 nM) [, ].

Properties

CAS Number

1795494-16-4

Product Name

2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide

IUPAC Name

2-(difluoromethylsulfonyl)-N-[1-(furan-3-yl)propan-2-yl]benzamide

Molecular Formula

C15H15F2NO4S

Molecular Weight

343.34

InChI

InChI=1S/C15H15F2NO4S/c1-10(8-11-6-7-22-9-11)18-14(19)12-4-2-3-5-13(12)23(20,21)15(16)17/h2-7,9-10,15H,8H2,1H3,(H,18,19)

InChI Key

DGESAQLRSLIKGS-UHFFFAOYSA-N

SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.